Lipophilicity vs Non-Fluorinated Ortho Isomer
Fluorine substitution at the ortho position of 2-(2H-1,2,3-triazol-2-yl)aniline raises the computed LogP from 0.85 to 0.99, a 0.14 log-unit increase that enhances predicted membrane permeability while maintaining LogP within the optimal 0–3 range for oral bioavailability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.9886 (Leyan Chemical computed value) |
| Comparator Or Baseline | 2-(2H-1,2,3-triazol-2-yl)aniline (CAS 1173462-33-3): LogP = 0.8495 (same source, same method) |
| Quantified Difference | ΔLogP = +0.1391 |
| Conditions | Computed LogP values from the same vendor database (Leyan Chemical), ensuring method consistency |
Why This Matters
A 0.14 log-unit increase in lipophilicity can translate to a measurable improvement in passive membrane permeability, which is critical when the final drug candidate (Seltorexant) must cross the blood–brain barrier.
